molecular formula C11H22Cl2N4S B12295692 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B12295692
M. Wt: 313.3 g/mol
InChI Key: OUJFWMMFXALCCU-UHFFFAOYSA-N
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Description

4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperidine ring.

Scientific Research Applications

4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropyl-5-pyrimidineboronic acid
  • 4-isopropyl-5-propyloctane
  • 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Uniqueness

4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to its specific combination of the triazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H22Cl2N4S

Molecular Weight

313.3 g/mol

IUPAC Name

4-(5-methylsulfanyl-4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride

InChI

InChI=1S/C11H20N4S.2ClH/c1-8(2)15-10(13-14-11(15)16-3)9-4-6-12-7-5-9;;/h8-9,12H,4-7H2,1-3H3;2*1H

InChI Key

OUJFWMMFXALCCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=C1SC)C2CCNCC2.Cl.Cl

Origin of Product

United States

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